2-(2-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a methoxybenzoyl group and a cyclopenta[d]pyrimidinyl moiety fused with an octahydropyrrolo[3,4-c]pyrrole ring system. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(2-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
-
Formation of the Methoxybenzoyl Intermediate: : The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with an appropriate amine to form the methoxybenzoyl amide.
-
Cyclopenta[d]pyrimidinyl Synthesis: : The cyclopenta[d]pyrimidinyl moiety is synthesized through a multi-step process involving the cyclization of suitable precursors. This typically involves the use of cyclopentanone and guanidine derivatives under acidic or basic conditions to form the desired pyrimidine ring.
-
Coupling and Cyclization: : The final step involves the coupling of the methoxybenzoyl intermediate with the cyclopenta[d]pyrimidinyl moiety, followed by cyclization to form the octahydropyrrolo[3,4-c]pyrrole ring system. This step may require the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(2-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the pyrimidine ring or the methoxybenzoyl group, leading to the formation of reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : The compound can undergo substitution reactions, particularly at the methoxy group or the pyrimidine ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents such as halogens, nitric acid, and sulfuric acid.
-
Cyclization: : The compound can undergo further cyclization reactions to form more complex ring systems. This can be achieved using suitable catalysts and reaction conditions.
Scientific Research Applications
2-(2-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
-
Biological Research: : The compound is used in biological research to study its effects on various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. It is also used as a tool to investigate the mechanisms of action of other compounds.
-
Chemical Biology: : The compound is used in chemical biology to study its interactions with biomolecules, including proteins, nucleic acids, and lipids. This helps in understanding its mode of action and potential therapeutic applications.
-
Industrial Applications: : The compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity.
-
Molecular Targets: : The compound targets various enzymes, including kinases and proteases, which play critical roles in cellular signaling and regulation. By inhibiting or activating these enzymes, the compound can modulate cellular processes such as cell proliferation, apoptosis, and differentiation.
-
Pathways Involved: : The compound affects multiple signaling pathways, including the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. These pathways are involved in the regulation of cell growth, survival, and inflammation, making the compound a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
2-(2-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, including:
-
Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds share a similar pyrimidine ring structure and are known for their kinase inhibitory activity. They are studied for their potential as anticancer agents and have shown promising results in preclinical studies .
-
Pyrrolo[2,3-d]pyrimidine Derivatives: : These compounds also share a similar pyrimidine ring structure and are studied for their multi-targeted kinase inhibitory activity. They have shown potential in the treatment of various cancers and other diseases .
-
Pyrrolopyrazine Derivatives: : These compounds contain a pyrrole ring fused with a pyrazine ring and are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C22H26N4O2/c1-14-23-19-8-5-7-17(19)21(24-14)25-10-15-12-26(13-16(15)11-25)22(27)18-6-3-4-9-20(18)28-2/h3-4,6,9,15-16H,5,7-8,10-13H2,1-2H3 |
InChI Key |
PNSIGWSNXJEHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.